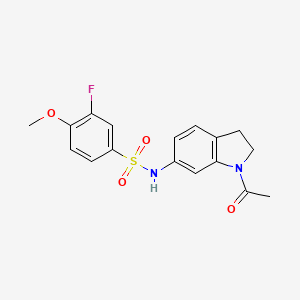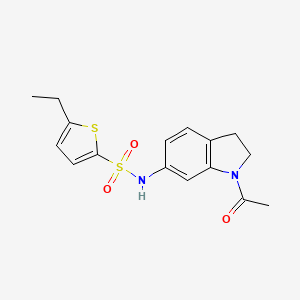![molecular formula C12H9BrClNOS B6536702 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058258-87-9](/img/structure/B6536702.png)
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide has a wide range of applications in scientific research due to its unique chemical structure and properties. It can be used to form complexes with metal ions, which can be used to study the properties of metals. It can also be used in the synthesis of various compounds, such as dyes, pigments, and pharmaceuticals. Additionally, this compound can be used in the synthesis of catalysts, which can be used to facilitate chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide is based on its ability to form complexes with metal ions. When this compound reacts with a metal ion, it forms a coordination complex. This coordination complex alters the properties of the metal ion, which can be used to study the properties of the metal ion. Additionally, the coordination complex can be used to catalyze chemical reactions.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects on humans or other organisms. It is not toxic and is not known to be carcinogenic or mutagenic.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide in laboratory experiments include its high solubility, its ability to form stable complexes with metal ions, and its low toxicity. The main limitation of using this compound in laboratory experiments is its limited availability.
Future Directions
The future directions of 5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide research include further studies of its ability to form complexes with metal ions, its use in the synthesis of catalysts, and its potential applications in the pharmaceutical industry. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its potential toxicity and carcinogenicity. Finally, further research could be done to explore the potential for this compound to be used as a drug delivery system.
Synthesis Methods
5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide can be synthesized from 3-bromo-2-chlorobenzamide and thiophen-3-ylmethyl bromide via a nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is complete when the bromine and chlorine atoms are replaced by the thiophen-3-ylmethyl group.
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-chloro-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c13-9-1-2-11(14)10(5-9)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJMWXKMYXPXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
![4-butoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536684.png)
![2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536692.png)
![N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6536693.png)
![2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B6536700.png)
![2-chloro-4-fluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536707.png)
![3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6536709.png)
![N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B6536716.png)
![N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B6536719.png)
